N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
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Overview
Description
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino-propionyl group and a pyrrolidinyl ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves the following steps:
Formation of the Pyrrolidinyl Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinyl ring.
Introduction of the Amino-Propionyl Group: The amino-propionyl group is introduced through a series of reactions, including amination and acylation.
Ethylation: The final step involves the ethylation of the compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide
- N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Uniqueness
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is unique due to its specific ethylation, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-4-14(9(3)15)10-5-6-13(7-10)11(16)8(2)12/h8,10H,4-7,12H2,1-3H3/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOLDRZKLSBVJG-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)C(=O)[C@H](C)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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